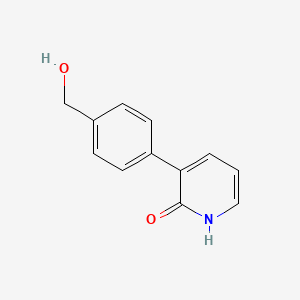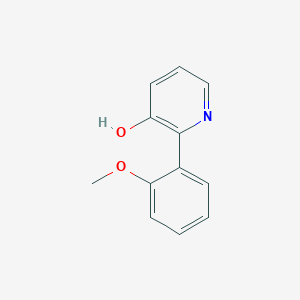
3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) is a chemical compound with a wide range of scientific applications. It is a white crystalline solid with a melting point of 162-164°C and a boiling point of around 290°C. It is soluble in ethanol and methanol, and slightly soluble in water. 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the synthesis of a variety of organic molecules, including dyes, pigments, and polymers.
Scientific Research Applications
3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) is used in a variety of scientific research applications. It is used in the synthesis of dyes, pigments, and polymers for use in organic electronics. It is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used in the synthesis of organic molecules for use in materials science, nanomaterials, and biochemistry.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) is not well understood. However, it is believed that the compound acts as a catalyst in organic reactions, allowing for the synthesis of organic molecules. Additionally, it is believed that the compound can act as a nucleophile in organic reactions, allowing for the synthesis of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) are not well understood. However, it is believed that the compound may have some effects on the body, including the inhibition of enzymes and the activation of certain receptors. Additionally, the compound may have some antioxidant activity, as well as some anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) in lab experiments include its low cost, its availability, and its ability to act as a catalyst in organic reactions. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound is that it can be toxic if ingested or inhaled. Additionally, the compound can be difficult to handle and may require special equipment for its use in lab experiments.
Future Directions
There are many potential future directions for the use of 3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%). These include its use in the synthesis of new pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, the compound could be used in the synthesis of new organic molecules for use in materials science, nanomaterials, and biochemistry. Finally, the compound could be used to develop new catalysts for organic reactions and to study the mechanism of action of organic molecules.
Synthesis Methods
3-Hydroxy-2-(3-hydroxymethylphenyl)pyridine (95%) can be synthesized by several methods. One method involves the reaction of 2-chloro-3-hydroxy-3-methylbenzaldehyde with pyridine in the presence of sodium bicarbonate. The reaction is carried out at room temperature, and the product is isolated by recrystallization. Another method involves the reaction of 2-chloro-3-hydroxy-3-methylbenzaldehyde with pyridine in the presence of sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated by recrystallization.
properties
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-3-1-4-10(7-9)12-11(15)5-2-6-13-12/h1-7,14-15H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUALLZXDDALXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682601 |
Source


|
| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261941-11-0 |
Source


|
| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














